N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
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Overview
Description
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-tert-butylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Introduction of the Fluorobenzamide Moiety: The oxadiazole intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Reduced oxadiazole derivatives or ring-opened products.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic applications.
Material Science: It can be explored for its photophysical properties and used in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Biology and Medicine:
Antimicrobial Activity: The compound has potential antimicrobial properties and can be tested against various bacterial and fungal strains.
Anti-inflammatory Activity: It may exhibit anti-inflammatory effects and can be explored for the treatment of inflammatory diseases.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: It can be a lead compound for the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
- N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
- N-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
Comparison:
- Uniqueness: The presence of the tert-butyl group in N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide provides steric hindrance, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different substituents.
- Biological Activity: The specific substituents on the phenyl ring can significantly affect the compound’s biological activity, making this compound unique in its potential applications.
Properties
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-20(2,3)14-10-8-13(9-11-14)18-23-17(26-24-18)12-22-19(25)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFMLLBQQLZZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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